6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Overview
Description
“6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” is a chemical compound that belongs to the class of imidazoquinazolines . It has been studied for its potential biological activities .
Synthesis Analysis
Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can be synthesized using simple, straightforward synthetic routes . These compounds are thoroughly characterized by IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .
Molecular Structure Analysis
The molecular structure of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” and similar compounds can be determined by X-ray diffraction .
Chemical Reactions Analysis
Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can undergo various chemical reactions . For example, they can be used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” can be determined by various methods, including IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .
Scientific Research Applications
Green Synthesis in Ionic Liquids
6-Arylbenzo[4,5]imidazo[1,2-c]quinazoline derivatives, including 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline, have been synthesized using ionic liquids under green, catalyst-free conditions (Chen et al., 2018).
Fluorescence Signaling and Cell Permeability
These compounds have shown potential in fluorescence signaling, particularly in the detection of HSO4− ions. Such applications are significant in biological and environmental sensing contexts (Mukherjee et al., 2014).
Catalytic Synthesis Applications
In catalysis, 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline derivatives have been efficiently synthesized using Rh(III) or Ir(III) catalysts. This method is notable for its low catalyst loading and acid-free conditions, making it environmentally favorable (Xu et al., 2018).
Sensing Applications in Aqueous Media
These compounds have also been used as 'on-off' chemosensors for Hg2+ ions in aqueous media, demonstrating their utility in environmental monitoring and possibly in medical diagnostics (Pandey et al., 2012).
Antimicrobial and Antioxidant Activities
Some derivatives of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline have shown promising antimicrobial and antioxidant activities, which could have implications in pharmaceutical research (Hasan et al., 2019).
Inhibitors of TNF-alpha Secretion
Furthermore, certain 6-Arylbenzo[4,5]imidazo[1,2-c]quinazoline derivatives have been identified as inhibitors of tumor necrosis factor alpha (TNF-alpha) production, suggesting their potential in treating inflammatory conditions (Galarce et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-phenylbenzimidazolo[1,2-c]quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXRQYFQNGCDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347839 | |
Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |
CAS RN |
28381-92-2 | |
Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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